molecular formula C16H13N B13780901 14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene

14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene

Cat. No.: B13780901
M. Wt: 219.28 g/mol
InChI Key: QQAWZTSUOCBFKS-UHFFFAOYSA-N
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Description

14-Methyl-9-azatetracyclo[76102,7012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene involves multiple steps, typically starting with the construction of the core tetracyclic framework. This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts. The reaction conditions must be carefully controlled to ensure the correct formation of the desired isomers.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to purify the final product. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of enzymes or the modulation of receptor activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene is unique due to its specific tetracyclic structure and the presence of a methyl group at the 14th position. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

14-methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene

InChI

InChI=1S/C16H13N/c1-11-8-12-6-7-17-10-13-4-2-3-5-14(13)15(9-11)16(12)17/h2-9H,10H2,1H3

InChI Key

QQAWZTSUOCBFKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C3C(=C1)C4=CC=CC=C4CN3C=C2

Origin of Product

United States

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